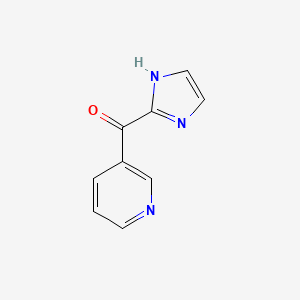

3-(1H-imidazole-2-carbonyl)pyridine

Overview

Description

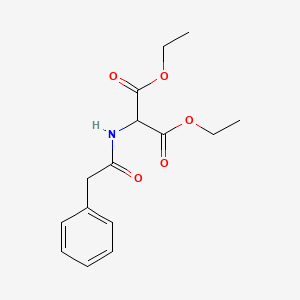

3-(1H-imidazole-2-carbonyl)pyridine is an analgesic that belongs to the class of ligands . It has a covalent bond with alkylene, which is a chemical biology molecule . This compound is a formamide derivative .

Molecular Structure Analysis

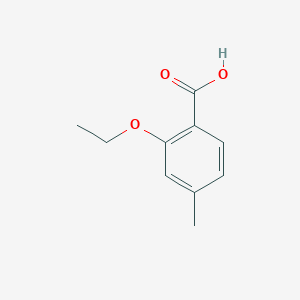

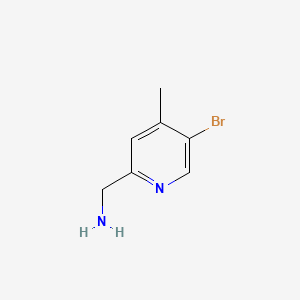

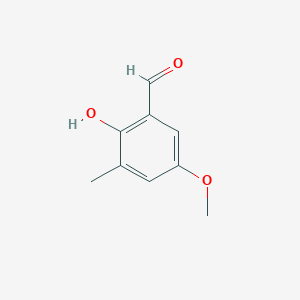

The molecular formula of this compound is C9H7N3O . Its InChI Code is 1S/C9H7N3O/c13-8(9-11-4-5-12-9)7-2-1-3-10-6-7/h1-6H,(H,11,12) .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the literature, imidazoles are key components to functional molecules used in a variety of applications .Physical And Chemical Properties Analysis

This compound has a molecular weight of 173.17 g/mol . It is a powder at room temperature .Scientific Research Applications

Synthesis and Chemical Transformations

Advances in Synthesis Techniques : Recent developments have enhanced the synthesis of the imidazo[1,2-a]pyridine scaffold, which includes structures like 3-(1H-imidazole-2-carbonyl)pyridine. These advancements encompass multicomponent reactions, tandem processes, and transition-metal-catalyzed C–H activation, among others (Pericherla, Kaswan, Pandey, & Kumar, 2015).

Formation of Imidazo[1,2-a]pyridine Derivatives : The reaction of β-lactam carbenes with 2-pyridyl isonitriles, followed by acidic hydrolysis, leads to the formation of 2-carbonyl-3-(pyridylamino)imidazo[1,2-a]pyridines. This method has practical applications in creating novel imidazo[1,2-a]pyridine derivatives useful in various chemical analyses (Shao et al., 2011).

Applications in Biological and Environmental Studies

Fluorescent Probes for Mercury Ion : Specific imidazo[1,2-a]pyridine derivatives, like those formed from the reaction of β-lactam carbenes and 2-pyridyl isonitriles, have been shown to act as efficient fluorescent probes for mercury ion detection in both acetonitrile and buffered aqueous solutions (Shao et al., 2011).

New Scaffolds in Drug Discovery : The construction of novel molecular structures like the 3-phenyl-1H-pyrrolo-imidazo[1,2-a]pyridine backbone, starting from coupling N-tosylhydrazones with 2-chloro-3-nitroimidazo[1,2-a]pyridines, leads to the discovery of new compounds with potential biological activities. One such compound demonstrated significant antiproliferative activity against human colon cancer cell lines (Zhang et al., 2019).

New pH Fluorescent Probe : Imidazo[1,5-a]pyridine-based pH fluorescent probes have been developed for acidic conditions. This novel application demonstrates the versatility of imidazo[1,2-a]pyridine derivatives in analytical chemistry (Zhang et al., 2015).

Safety and Hazards

The safety information for 3-(1H-imidazole-2-carbonyl)pyridine indicates that it has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

Imidazole-containing compounds have shown a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . The derivatives of imidazole show different biological activities such as antibacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . Therefore, the future directions of research on 3-(1H-imidazole-2-carbonyl)pyridine could involve exploring its potential in various therapeutic applications.

Mechanism of Action

Target of Action

3-(1H-imidazole-2-carbonyl)pyridine is an analgesic that belongs to the class of ligands . It has a covalent bond with alkylene, which is a chemical biology molecule

Mode of Action

It is known that imidazole derivatives can act as a general acid or base to donate or accept protons during a chemical reaction , which may contribute to their biological activity.

Biochemical Pathways

It’s worth noting that imidazole derivatives have been found to act against the human pi3kα active site, which is involved in the pi3k/akt signaling pathway . This pathway plays a crucial role in cellular processes such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.

Pharmacokinetics

Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .

Result of Action

Imidazole derivatives have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Properties

IUPAC Name |

1H-imidazol-2-yl(pyridin-3-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c13-8(9-11-4-5-12-9)7-2-1-3-10-6-7/h1-6H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBSMRSSNMUEEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)C2=NC=CN2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428072 | |

| Record name | 1H-imidazol-2-yl(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890094-97-0 | |

| Record name | 1H-imidazol-2-yl(pyridin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Phosphonic acid, [2-methyl-2-[(1-oxo-2-propenyl)amino]propyl]-](/img/structure/B3058268.png)